molecular formula C9H8BrN B157855 5-Bromo-3-methyl-1h-indole CAS No. 10075-48-6

5-Bromo-3-methyl-1h-indole

Cat. No. B157855
Key on ui cas rn: 10075-48-6
M. Wt: 210.07 g/mol
InChI Key: GDQXDVJFMLNXHX-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A vessel was charged with 5-bromo-3-methyl-1H-indole (1.06 g, 5.05 mmol), copper (I) cyanide (542.83 mg, 6.0608 mmol), and degassed NMP (10 mL), sealed and heated to 200° C. with stirring for 5 h, then at 110° C. for 16 h. The cooled reaction was diluted with EtOAc and the organic layer was washed sequentially with water and brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with an EtOAc/heptane gradient (0 to 100% EtOAc) to afford 640 mg (81.1%) of 3-methyl-1H-indole-5-carbonitrile (192): 1H NMR (400 MHz, CDCl3): δ 8.22 (br s, 1H), 7.91 (s, 1H), 7.42-7.35 (m, 2H), 7.07 (s, 1H), 2.32 (s, 3H).
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
542.83 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH3:11].[Cu][C:13]#[N:14]>CCOC(C)=O>[CH3:11][C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([C:13]#[N:14])[CH:3]=2)[NH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C
Name
copper (I) cyanide
Quantity
542.83 mg
Type
reactant
Smiles
[Cu]C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed NMP (10 mL)
CUSTOM
Type
CUSTOM
Details
sealed
WAIT
Type
WAIT
Details
at 110° C. for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
WASH
Type
WASH
Details
the organic layer was washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with an EtOAc/heptane gradient (0 to 100% EtOAc)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=CNC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg
YIELD: PERCENTYIELD 81.1%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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